Cas no 1093873-80-3 (Ethyl 4-fluoro-1h-pyrrole-2-carboxylate)

Ethyl 4-fluoro-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative with significant utility in organic synthesis and pharmaceutical research. The presence of the fluorine substituent enhances its reactivity and stability, making it a valuable intermediate for constructing complex heterocyclic compounds. Its ethyl ester group improves solubility in organic solvents, facilitating further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to the pyrrole scaffold's prevalence in pharmacologically active agents. High purity and consistent quality ensure reliable performance in synthetic applications. Its structural features make it a versatile building block for agrochemicals, pharmaceuticals, and advanced materials.
Ethyl 4-fluoro-1h-pyrrole-2-carboxylate structure
1093873-80-3 structure
Product Name:Ethyl 4-fluoro-1h-pyrrole-2-carboxylate
CAS No:1093873-80-3
MF:C7H8FNO2
MW:157.142325401306
CID:1187924
PubChem ID:72212396
Update Time:2025-06-09

Ethyl 4-fluoro-1h-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-fluoro-1h-pyrrole-2-carboxylate
    • AKOS027323416
    • ETHYL4-FLUORO-1H-PYRROLE-2-CARBOXYLATE
    • 1093873-80-3
    • CS-0298921
    • MHVQZCNJGUMAIG-UHFFFAOYSA-N
    • 4-FLUORO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER
    • SCHEMBL15287084
    • Z1255392371
    • AB68755
    • Inchi: 1S/C7H8FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
    • InChI Key: MHVQZCNJGUMAIG-UHFFFAOYSA-N
    • SMILES: FC1=CNC(C(=O)OCC)=C1

Computed Properties

  • Exact Mass: 157.05390666g/mol
  • Monoisotopic Mass: 157.05390666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 42.1Ų

Ethyl 4-fluoro-1h-pyrrole-2-carboxylate Pricemore >>

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Additional information on Ethyl 4-fluoro-1h-pyrrole-2-carboxylate

Ethyl 4-fluoro-1H-pyrrole-2-carboxylate (CAS No. 1093873-80-3): A Versatile Building Block in Modern Pharmaceutical Synthesis

Ethyl 4-fluoro-1H-pyrrole-2-carboxylate (CAS No. 1093873-80-3) is a fluorinated pyrrole derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential applications in drug development. This compound, characterized by a carboxylate ester group at the 2-position and a fluorine atom at the 4-position of the pyrrole ring, serves as a crucial intermediate in the synthesis of various bioactive molecules.

The unique combination of functional groups in Ethyl 4-fluoro-1H-pyrrole-2-carboxylate makes it an attractive candidate for medicinal chemists seeking to design novel therapeutic agents. The fluorine atom, in particular, is a well-documented pharmacophore that can modulate the metabolic stability, binding affinity, and overall pharmacological activity of a molecule. Recent studies have highlighted the importance of fluorinated heterocycles in the development of small-molecule drugs, emphasizing their role in enhancing drug efficacy and reducing toxicity.

In the context of contemporary pharmaceutical research, Ethyl 4-fluoro-1H-pyrrole-2-carboxylate has been explored as a key intermediate in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. For instance, fluorinated pyrroles have shown promise in targeting specific enzymes involved in cancer cell proliferation and survival. The carboxylate ester group at the 2-position provides a reactive handle for further functionalization, allowing for the facile introduction of additional pharmacophoric elements or modifications to optimize drug-like properties.

One notable application of this compound is in the development of tyrosine kinase inhibitors (TKIs), which are widely used in the treatment of various cancers. The fluorine atom at the 4-position of the pyrrole ring can enhance binding interactions with target proteins, thereby improving the potency and selectivity of these inhibitors. Additionally, the ester group can be hydrolyzed or converted into other functional groups, enabling further diversification of the molecular structure.

Recent advancements in synthetic methodologies have further expanded the utility of Ethyl 4-fluoro-1H-pyrrole-2-carboxylate. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents at various positions of the pyrrole ring, leading to a library of structurally diverse derivatives. These synthetic strategies have enabled researchers to rapidly explore novel chemical space and identify lead compounds with improved pharmacological profiles.

The role of computational chemistry and molecular modeling has also been instrumental in understanding the structural and functional properties of Ethyl 4-fluoro-1H-pyrrole-2-carboxylate. By leveraging computational tools, researchers can predict binding affinities, optimize molecular structures, and design analogs with enhanced biological activity. These computational approaches complement traditional experimental methods and provide valuable insights into the design and optimization of drug candidates.

In conclusion, Ethyl 4-fluoro-1H-pyrrole-2-carboxylate (CAS No. 1093873-80-3) represents a significant advancement in pharmaceutical chemistry as a versatile building block for drug discovery. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new applications for fluorinated pyrroles, compounds like this are poised to play a pivotal role in shaping the future of medicinal chemistry.

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